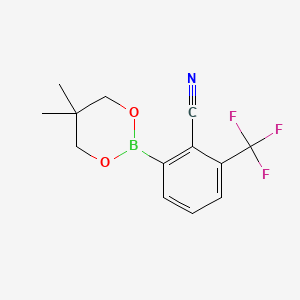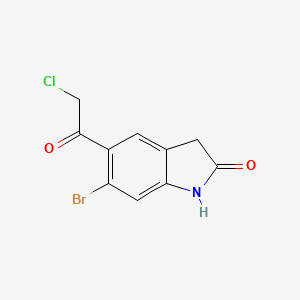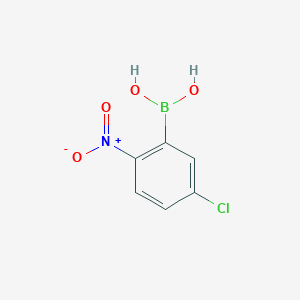
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile
Overview
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile, also known as DMTB, is a novel boron-containing compound with a wide range of potential applications in scientific research. DMTB is a derivative of benzonitrile, and is composed of a boron atom and two nitrogen atoms connected to a carbon-carbon double bond. The compound is a colorless liquid at room temperature and has a strong odor. It is soluble in water and organic solvents, and has a low melting point of -5 °C.
Scientific Research Applications
Synthesis of Antimicrobial Agents : A study by Babu et al. (2008) discusses the synthesis of compounds related to 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile, which exhibit moderate antimicrobial activity. These compounds are synthesized via a two-step process involving the preparation of intermediates and their subsequent reaction with amino acid esters.
Material for Conducting Polymer Research : Krebs and Jensen (2003) conducted research on fluorinated molecules relevant to conducting polymer research. They synthesized versatile fluorine compounds, including derivatives of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile, for use in fluorinated materials.
Catalysis in Organic Synthesis : Jezorek et al. (2014) presented research on air-stable nickel precatalysts for cross-coupling reactions. Their study demonstrates the use of compounds like 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile in facilitating efficient and fast organic synthesis reactions at room temperature.
Lithium Ion Battery Research : Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for lithium ion batteries. This research is closely related to the field of energy storage and highlights the potential application of trifluoromethylbenzonitrile derivatives in improving the performance of high voltage lithium ion batteries.
Application in Epoxy Resin : Xia et al. (2006) investigated the application of a novel phosphorous-containing compound in epoxy resin. This compound, which is structurally related to 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile, was used as a reactive flame retardant, enhancing the thermal and flame retardant properties of the resin.
Pharmaceutical Research : Sakoda et al. (1992) synthesized an optically active compound 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ-105), which is structurally related to the chemical . This research contributes to the development of new pharmaceutical compounds with potential therapeutic applications.
properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BF3NO2/c1-12(2)7-19-14(20-8-12)11-5-3-4-10(9(11)6-18)13(15,16)17/h3-5H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAHRMRRZQOJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469629 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile | |
CAS RN |
883899-03-4 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)



![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)


![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)